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Introduction

Enocyanin, a commercial term for grape skin extract, is a natural food colorant rich in
anthocyanins. These polyphenolic pigments, responsible for the red, purple, and blue colors of
many fruits and vegetables, are also of significant interest for their potential health benefits,
including antioxidant and anti-inflammatory properties.[1][2] Accurate quantification of
enocyanin, or more specifically its constituent anthocyanins, in various food matrices is crucial
for quality control, product development, and nutritional labeling. This application note provides
detailed protocols for the quantification of enocyanins in food matrices using High-
Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, along with a
summary of typical anthocyanin content in various foods.

Data Presentation: Anthocyanin Content in Selected
Food Matrices

The concentration of anthocyanins can vary significantly depending on the food type, cultivar,
growing conditions, and processing methods.[2][3][4] The following table summarizes typical
anthocyanin content in a variety of food matrices, expressed as milligrams per 100 grams of
fresh weight (FW).
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Total Anthocyanin Content

Food Matrix Major Anthocyanins
(mg/100g FW)
Berries
Black Chokeberries 46 - 558[2] Cyanidin glycosides
Black Elderberries 17 - 463[2] Cyanidin glycosides
Delphinidin, Cyanidin
Black Currants 25 - 305[2] )
glycosides
Blackberries 10 - 139[2] Cyanidin glycosides
) ) Malvidin, Delphinidin,
Blueberries (Cultivated) 11 - 26[2] o ]
Petunidin glycosides
Strawberries 4 - 48[2] Pelargonidin glycosides
Red Raspberries 5 - 38[2] Cyanidin glycosides
Grapes & Wine
Malvidin-3-O-glucoside,
Black Grapes 3-39[2] o o )
Peonidin, Petunidin glycosides
] Malvidin-3-O-glucoside,
Red Wine 4 -10[2] ]
Acylated anthocyanins
Other Fruits
Sweet Cherries 7 - 143[2] Cyanidin glycosides
Plums 5 - 34[2] Cyanidin, Peonidin glycosides
Vegetables
Red Cabbage up to 300 Acylated cyanidin glycosides
Eggplant (Peel) up to 750 Delphinidin glycosides
Grains
] ] Cyanidin-3-glucoside,
Black Rice Variable

Peonidin-3-glucoside
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Experimental Workflows

Logical Relationship of Enocyanin Quantification
Methods

Standard Method

Advanced Method

(Identification & Quantification) »
. Primary Method UV-Vis Spectrophotometry
Total Anthocyanin Content (pH Differential Method)

Click to download full resolution via product page

Individual Anthocyanin Profiling

Caption: Choice of analytical technique depends on the desired level of detalil.

General Experimental Workflow for Enocyanin
Quantification
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Caption: A generalized workflow for the quantification of enocyanin.
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Experimental Protocols
Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific food
matrix.

Materials:

Food sample

o Extraction Solvent: Methanol/Water/Trifluoroacetic acid (80:20:0.05 v/v/v) or Ethanol/Water
with 0.1% HCI.[5]

 Homogenizer (e.g., blender, grinder)

o Centrifuge

o Rotary evaporator (optional)

e Solid Phase Extraction (SPE) C18 cartridges (optional)
Procedure:

» Homogenization: Freeze-dry the sample if necessary and grind to a fine powder. For fresh
samples, homogenize with the extraction solvent.

o Extraction: Mix the homogenized sample with the extraction solvent in a ratio of
approximately 1:10 (sample:solvent, w/v). The extraction can be enhanced using ultrasound-
assisted extraction (UAE) or microwave-assisted extraction (MAE).[6][7]

 Incubation: Stir or shake the mixture for 1-2 hours at room temperature in the dark to prevent
anthocyanin degradation.

o Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the
supernatant from the solid residue.[7]

o Collection: Carefully collect the supernatant containing the anthocyanins.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://oeno-one.eu/article/view/56/0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125576/
https://www.mdpi.com/2311-7524/8/11/1084
https://www.mdpi.com/2311-7524/8/11/1084
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Re-extraction: Repeat the extraction process on the residue to ensure complete recovery of
anthocyanins.

e Solvent Evaporation (Optional): Combine the supernatants and evaporate the solvent under
vacuum using a rotary evaporator at a temperature below 40°C.[5]

e Reconstitution: Reconstitute the dried extract in a known volume of acidified water or mobile
phase for analysis.

 Purification (Optional for complex matrices): For samples with high levels of interfering
compounds (sugars, organic acids), pass the reconstituted extract through a pre-conditioned
C18 SPE cartridge. Wash with acidified water to remove interferences and then elute the
anthocyanins with acidified methanol.

Quantification by UV-Vis Spectrophotometry (pH
Differential Method)

This method is suitable for determining the total monomeric anthocyanin content.[8][9]

Materials:

Anthocyanin extract

Potassium chloride buffer (0.025 M), pH 1.0

Sodium acetate buffer (0.4 M), pH 4.5

UV-Vis Spectrophotometer
Procedure:

o Prepare two dilutions of the anthocyanin extract: one with the pH 1.0 buffer and another with
the pH 4.5 buffer.

 Allow the solutions to equilibrate for 15-20 minutes.

o Measure the absorbance of each dilution at the wavelength of maximum absorption (Avis-
max, typically around 520 nm) and at 700 nm against a blank (distilled water).[8]
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o Calculate the absorbance (A) for the sample as: A = (AAvis-max - A700)pH 1.0 - (AAvis-max -
A700)pH 4.5

o Calculate the total anthocyanin concentration, expressed as cyanidin-3-glucoside
equivalents (mg/L), using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x
1000) / (e x I) Where:

A = Absorbance

[¢]

o MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )[8]

DF = Dilution factor

o

[¢]

€ = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L-mol~—t-cm~1)[8]

[e]

| = Path length of the cuvette (cm)

Quantification by High-Performance Liquid
Chromatography (HPLC)

This method allows for the separation and quantification of individual anthocyanins.

Instrumentation and Conditions:

HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.

e Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 um).[5]

¢ Mobile Phase A: Water/Formic acid/Acetonitrile (87:10:3 v/v/v).[10]

o Mobile Phase B: Water/Formic acid/Acetonitrile (40:10:50 v/v/v).[10]

e Flow Rate: 0.8 mL/min.[5]

o Detection Wavelength: 520 nm.[11]

 Injection Volume: 20 pL.
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Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 100 0

15 80 20

30 50 50

35 20 80

40 100 0

45 100 0

Procedure:

Filter the extracted and reconstituted sample through a 0.45 um syringe filter before

injection.[5]
* Inject the sample into the HPLC system.

« |dentify individual anthocyanins by comparing their retention times and UV-Vis spectra with
those of authentic standards.

e Quantify each anthocyanin by creating a calibration curve using external standards (e.g.,
malvidin-3-O-glucoside, cyanidin-3-glucoside).[5] The concentration is calculated based on

the peak area.

Conclusion

The choice of method for the quantification of enocyanin in food matrices depends on the
specific research or quality control objective. The pH differential spectrophotometric method
offers a rapid and simple approach for determining total anthocyanin content, while HPLC
provides detailed information on the profile of individual anthocyanins. Proper sample
preparation and extraction are critical for obtaining accurate and reproducible results. The
protocols and data presented in this application note serve as a valuable resource for
professionals working with anthocyanin-rich food products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b080283?utm_src=pdf-custom-synthesis
https://bagnarese.com/en/products/natural-food-colorings/enocyanin/
https://www.healthline.com/nutrition/anthocyanin
https://www.eatingwell.com/foods-rich-in-anthocyanins-11727484
https://www.researchgate.net/figure/Total-anthocyanin-content-in-selected-common-fruits-and-vegetables_tbl1_284789289
https://oeno-one.eu/article/view/56/0
https://oeno-one.eu/article/view/56/0
https://oeno-one.eu/article/view/56/0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125576/
https://www.mdpi.com/2311-7524/8/11/1084
https://www.mdpi.com/2311-7524/8/11/1084
https://www.ars.usda.gov/ARSUserFiles/37108/pdf/2008foodchem110_3_782_786.pdf
https://mitrask.com/blog-details/spectrophotometric-determination-of-anthocyanin-content-in-different-fresh-fruits
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-5-other-organic-compounds/hplc-determination-of-nine-major-anthocyanins-in-red-and-rose-wines-%28type-ii%29
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-5-other-organic-compounds/hplc-determination-of-nine-major-anthocyanins-in-red-and-rose-wines-%28type-ii%29
https://www.creative-proteomics.com/resource/methods-analyze-anthocyanins-extraction-purification-identification.htm
https://www.creative-proteomics.com/resource/methods-analyze-anthocyanins-extraction-purification-identification.htm
https://www.benchchem.com/product/b080283#quantification-of-enocyanin-in-food-matrices
https://www.benchchem.com/product/b080283#quantification-of-enocyanin-in-food-matrices
https://www.benchchem.com/product/b080283#quantification-of-enocyanin-in-food-matrices
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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